For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl Tricosanoate
This document provides a comprehensive overview of methyl tricosanoate, a long-chain saturated fatty acid methyl ester. It details its chemical structure, physical properties, and common applications, with a focus on its role as an internal standard in analytical chemistry.
Chemical Structure and Formula
Methyl tricosanoate is the methyl ester of tricosanoic acid. It consists of a 23-carbon saturated fatty acid chain (tricosanoic acid) linked to a methyl group via an ester bond.[1][2] Its long, unbranched hydrocarbon tail makes it a highly nonpolar and hydrophobic molecule.
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Linear Formula: CH₃(CH₂)₂₁COOCH₃
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Synonyms: Tricosanoic acid, methyl ester; C23:0 Methyl Ester
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IUPAC Name: methyl tricosanoate
The synthesis of methyl tricosanoate is typically achieved through the esterification of tricosanoic acid with methanol, often in the presence of an acid catalyst like sulfuric acid. This reaction is a fundamental process in organic chemistry for the formation of esters.
Physicochemical Properties
Methyl tricosanoate is a white, wax-like crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 368.64 g/mol |
| Melting Point | 53-56 °C |
| Boiling Point | 408.9 ± 8.0 °C (Predicted) |
| Density | 0.860 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Appearance | White, wax-like crystalline solid/powder |
| Solubility | Insoluble in water; Soluble in chloroform, alcohol, and ether. |
| CAS Number | 2433-97-8 |
Applications in Research and Analysis
The primary application of methyl tricosanoate in a research setting is as an internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC). Because tricosanoic acid is an odd-numbered long-chain fatty acid, it and its methyl ester are rare in most biological systems. This low natural abundance makes methyl tricosanoate an ideal spike-in standard for accurately quantifying other FAMEs in complex samples like milk, oils, and biological tissues.
Beyond its use as a standard, it serves as an intermediate in organic synthesis and is utilized in biochemical research. It has also been identified in extracts from various plants with antimicrobial properties and has been found in substances like peanut butter.
Experimental Protocols
Quantification of FAMEs using Methyl Tricosanoate as an Internal Standard
This protocol describes a general workflow for the analysis of fatty acids in a lipid sample (e.g., vegetable oil) using gas chromatography with a flame ionization detector (GC-FID).
I. Objective: To quantify the concentration of individual fatty acid methyl esters in a sample.
II. Materials:
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Lipid-containing sample (e.g., vegetable oil, milk fat extract)
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Methyl tricosanoate (Internal Standard, IS) of high purity (≥99.0%)
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Esterification reagent (e.g., 14% Boron Trifluoride in Methanol, Methanolic HCl, or Methanolic NaOH)
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Organic solvents (e.g., n-hexane, isooctane, chloroform)
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Anhydrous Sodium Sulfate
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Vials for sample preparation and GC autosampler
III. Protocol:
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Sample Preparation: Accurately weigh a known amount of the oil or lipid extract into a reaction tube.
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Internal Standard Spiking: Add a precise volume of a methyl tricosanoate solution of known concentration to the sample. The amount should be chosen to produce a GC peak that is of similar magnitude to the major analytes of interest.
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Saponification and Esterification:
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Add a methanolic base (e.g., NaOH in methanol) to the sample and heat to saponify the glycerides into fatty acid salts.
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Add an acid-catalyzed esterification reagent, such as boron trifluoride in methanol (BF₃-methanol).
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Heat the mixture for the recommended time (e.g., 5-10 minutes) to convert the fatty acid salts to their corresponding fatty acid methyl esters (FAMEs).
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Extraction:
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After cooling, add a nonpolar solvent like n-hexane or isooctane and a saturated NaCl solution to extract the FAMEs into the organic layer.
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Vortex the mixture and centrifuge to achieve phase separation.
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Sample Cleanup: Carefully transfer the upper organic layer containing the FAMEs and the internal standard to a clean vial. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
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GC-FID Analysis:
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Inject a small volume (e.g., 1 µL) of the final extract onto a GC system equipped with a polar capillary column (e.g., Omegawax or CP-Sil 88) suitable for FAME separation.
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Run the appropriate temperature program to separate the FAMEs based on chain length and degree of unsaturation.
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Data Analysis:
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Identify the peaks corresponding to the individual FAMEs and the methyl tricosanoate internal standard by comparing their retention times to a known FAME standard mixture.
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Integrate the peak areas for all identified analytes and the internal standard.
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Calculate the concentration of each fatty acid using the following formula, which relies on the response factor (RF) of each analyte relative to the internal standard:
Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RF_Analyte)
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